molecular formula C12H8Cl2N2O3 B3373313 Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate CAS No. 1000930-84-6

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate

Cat. No.: B3373313
CAS No.: 1000930-84-6
M. Wt: 299.11 g/mol
InChI Key: FYQYEPQRYXBONA-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a pyridazinone-based ester compound characterized by a benzoate moiety linked to a dichlorinated pyridazinone ring. The molecular formula is C₁₂H₈Cl₂N₂O₃, with a molecular weight of 323.11 g/mol. Its structure features a pyridazinone core substituted with two chlorine atoms at positions 4 and 5, a ketone group at position 6, and a methyl benzoate group at position 1 .

Properties

IUPAC Name

methyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQYEPQRYXBONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate typically involves the reaction of 4,5-dichloro-6-oxo-1,6-dihydropyridazine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final product isolation. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Structural Variations and Properties

Compounds in this category share the pyridazinone core but differ in substituents on the benzene ring or ester group.

Compound Name Molecular Formula Substituents (Benzene Ring) Molecular Weight (g/mol) Key Data/Applications References
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate C₁₂H₈Cl₂N₂O₃ -Cl (positions 4,5) 323.11 Discontinued; limited commercial availability
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 2,4-dichlorobenzoate C₁₂H₆Cl₄N₂O₃ -Cl (positions 2,4) 368.01 Cataloged for research use; no activity data
(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate C₁₂H₇Cl₂FN₂O₃ -F (position 4) 325.10 Synonym-rich; listed in CHEMBL and ECHEMI databases

Key Observations :

  • Halogen Substitution : The number and position of halogens (Cl, F) influence molecular weight and polarity. The fluorinated analog (325.10 g/mol) has slightly lower molecular weight than dichlorinated variants.
  • Commercial Status : Unlike the discontinued target compound, analogs like the 2,4-dichlorobenzoate derivative remain available for research .

Quinoline-Based Esters

Key Observations :

  • Synthetic Flexibility: Quinoline derivatives in were synthesized via piperazine linkers, enabling modular modifications for drug discovery .

Sulfonic Acid Derivatives

Functional Group Impact

Pyridazinone-linked sulfonic acids, such as 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzenesulfonic acid, replace the ester group with a sulfonic acid moiety.

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Applications References
4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzenesulfonic acid C₁₀H₆Cl₂N₂O₄S -SO₃H 337.14 Medicinal chemistry, biomedicine

Key Observations :

  • Acidity and Solubility : The sulfonic acid group increases water solubility compared to the hydrophobic ester group in the target compound, making it more suitable for aqueous biological systems .
  • Biological Relevance : Sulfonic acid derivatives are explicitly linked to medicinal chemistry applications, unlike the ester analogs .

Other Related Compounds

Thiolane and Sulfonamide Derivatives

and describe compounds like 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide and 3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1lambda⁶-thiolane-1,1-dione , which incorporate sulfonamide or thiolane groups.

Key Observations :

  • Commercial Availability : Thiolane derivatives are cataloged by suppliers like Enamine Ltd., indicating broader research interest .

Biological Activity

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8Cl2N2O3
  • Molecular Weight : 299.11 g/mol
  • CAS Number : 1000930-84-6

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to various pharmacological effects. Further studies are needed to elucidate the precise pathways involved in its action.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibition rates comparable to standard antibiotics like norfloxacin .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the growth of several cancer cell lines, including colon carcinoma (HCT-15) and others. The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its cytotoxicity .

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of this compound on different tumor cell lines. It exhibited a significant reduction in cell viability with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    • In a comparative analysis against various bacterial strains, the compound showed promising results in inhibiting microbial growth. Its effectiveness was attributed to its unique structural features that facilitate interaction with bacterial enzymes .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus25
Escherichia coli30
AnticancerHCT-15 (Colon Carcinoma)15
A431 (Skin Carcinoma)20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate

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